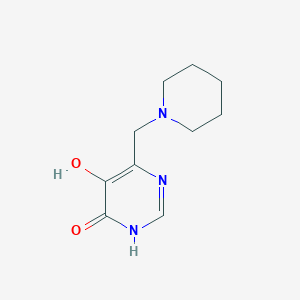
2-(Pyridin-4-yl)-1H-benzimidazole-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-4-yl)-1H-benzimidazole-6-carbaldehyde is a heterocyclic compound that features a benzimidazole core substituted with a pyridinyl group at the 2-position and an aldehyde group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-1H-benzimidazole-6-carbaldehyde typically involves the condensation of 3-pyridin-4-yl-acrylic acid with 1,2-phenylenediamine in the presence of polyphosphoric acid (PPA) as a dehydrating agent . Another method involves the condensation of 3-pyridin-4-yl-propenal with 4-cyano-1,2-phenylenediamine using p-benzoquinone as an oxidant .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-4-yl)-1H-benzimidazole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The pyridinyl and benzimidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under various conditions.
Major Products
Oxidation: 2-(Pyridin-4-yl)-1H-benzimidazole-6-carboxylic acid.
Reduction: 2-(Pyridin-4-yl)-1H-benzimidazole-6-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Pyridin-4-yl)-1H-benzimidazole-6-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-4-yl)-1H-benzimidazole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The exact pathways involved would depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-2-yl)-1H-benzimidazole-6-carbaldehyde
- 2-(Pyridin-3-yl)-1H-benzimidazole-6-carbaldehyde
- 2-(Pyridin-4-yl)-1H-benzimidazole-5-carbaldehyde
Uniqueness
2-(Pyridin-4-yl)-1H-benzimidazole-6-carbaldehyde is unique due to the specific positioning of the pyridinyl and aldehyde groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with biological targets and can lead to distinct pharmacological properties .
Propiedades
Número CAS |
308362-19-8 |
|---|---|
Fórmula molecular |
C13H9N3O |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-pyridin-4-yl-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9N3O/c17-8-9-1-2-11-12(7-9)16-13(15-11)10-3-5-14-6-4-10/h1-8H,(H,15,16) |
Clave InChI |
FLSYNXUEYIOWAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C=O)NC(=N2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-](/img/structure/B12920982.png)


![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)


![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)


![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)
